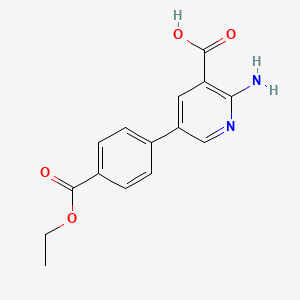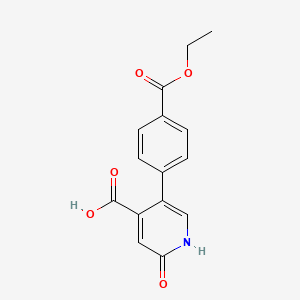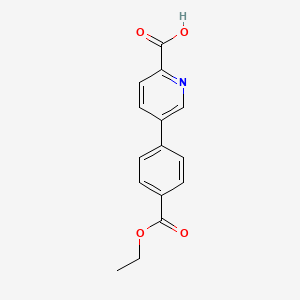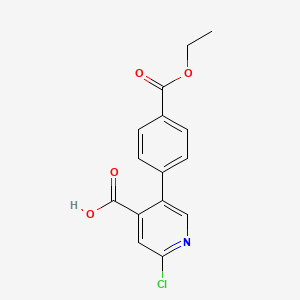
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
Descripción general
Descripción
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% (2-F5MPCA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound found in many species of plants. 2-F5MPCA has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used as a ligand for the binding of proteins, as a tool for studying the structure and function of proteins, and as a model compound for studying the dynamics of enzyme-substrate interactions. It has also been used as a tool for studying the structure and function of DNA, and as a model compound for studying the mechanisms of gene expression. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used in studies of the structure and function of cell membranes, as well as in studies of the structure and function of other biological molecules.
Mecanismo De Acción
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% binds to proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. It can also interact with other molecules in the cell, such as DNA and other proteins, through electrostatic interactions. The binding of 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% to proteins and other molecules is thought to be mediated by the formation of hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects
The binding of 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% to proteins and other molecules can alter their structure and function. For example, 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to affect the activity of enzymes, as well as the expression of genes. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to affect the structure and function of cell membranes, as well as the expression of proteins and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable at room temperature. In addition, it is non-toxic and non-irritating, and it is soluble in a variety of solvents. The main limitation of 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%. These include further studies on its mechanism of action, its effects on gene expression, and its potential applications in drug delivery systems. In addition, further research could be conducted on the structure and function of proteins and other molecules that interact with 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%, as well as on the structure and function of cell membranes that are affected by 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%. Finally, further research could be conducted on the potential applications of 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% in biotechnology and other fields.
Métodos De Síntesis
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and 5-methoxycarbonylphenyl 2-fluorobenzoate. The reaction is carried out in an inert atmosphere of nitrogen or argon, using a solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, although higher temperatures can be used to speed up the reaction. The product is then purified by recrystallization, and the purity can be confirmed by thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
2-(2-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-4-5-11(15)10(7-8)12-9(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYRLDRVPXBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688109 | |
| Record name | 2-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-49-9 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















